Petasin

Metabolic Research Obesity Adipogenesis

Petasin (CAS 26577-85-5) is a natural bicyclic sesquiterpene ester of petasol and angelic acid, primarily isolated from Petasites species. It serves as a key bioactive constituent responsible for the antimigraine and anti-inflammatory effects of butterbur extracts.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 26577-85-5
Cat. No. B038403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetasin
CAS26577-85-5
Synonyms(Z)-2-Methyl-2-butenoic acid (1R)-1,2,3,4,6,7,8,8a-octahydro-1β,8aβ-dimethyl-7α-(1-methylethenyl)-6-oxonaphthalen-2α-yl ester; (Z)-2-Methyl-2-butenoic acid [(3S)-3α-isopropenyl-4aβ,5β-dimethyl-2,3,4,4a,5,6,7,8-octahydro-2-oxonaphthalene]-6α-yl ester; (
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C
InChIInChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1
InChIKeyISTBXSFGFOYLTM-NZEDGPFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Petasin (CAS 26577-85-5): A Sesquiterpene with Distinctive Pharmacological Profile for Research


Petasin (CAS 26577-85-5) is a natural bicyclic sesquiterpene ester of petasol and angelic acid, primarily isolated from Petasites species [1]. It serves as a key bioactive constituent responsible for the antimigraine and anti-inflammatory effects of butterbur extracts [2]. Petasin exhibits a unique polypharmacology, acting as a potent mitochondrial complex I (ETCC1) inhibitor [3], an activator of the AMPK pathway [4], and a modulator of TRP ion channels [5]. This distinct combination of targets underpins its utility in research on migraine, metabolic disorders, and oncology.

Why Petasin Cannot Be Interchanged with Isopetasin or S-Petasin: Evidence of Functional Specificity


Petasin (CAS 26577-85-5) is not functionally interchangeable with its structural isomers and close analogs, such as isopetasin or S-petasin. Critical differences in stereochemistry and sulfur content dictate target engagement and pharmacological outcome. For instance, in the inhibition of peptido-leukotriene synthesis, petasin is notably inactive, whereas its isomer isopetasin is a potent inhibitor; petasin may even antagonize this effect [1]. Similarly, S-petasin is a significantly more potent relaxant of airway smooth muscle compared to petasin [2]. Conversely, petasin uniquely demonstrates superior anti-adipogenic activity compared to isopetasin and petasol [3]. These data demonstrate that even minor structural variations lead to profound, and sometimes opposing, biological consequences, making the precise selection of petasin for specific experimental contexts a scientific necessity.

Quantitative Differentiation of Petasin (26577-85-5) vs. Analogs and Standards


Petasin's Superiority in Anti-Adipogenic Activity vs. Analogs Isopetasin and Petasol

Petasin demonstrates a potent and unique anti-adipogenic effect that is not observed with its close structural analogs, isopetasin and petasol. In a direct comparative study using 3T3-F442A cells, petasin exhibited a potent IC50 of 0.95 μM, whereas both isopetasin and petasol were completely inactive, failing to suppress adipocyte differentiation at comparable concentrations [1].

Metabolic Research Obesity Adipogenesis

Differential Activity in Leukotriene Synthesis Inhibition: Petasin vs. Isopetasin

In assays measuring the inhibition of peptido-leukotriene biosynthesis in isolated peritoneal macrophages, petasin was found to be inactive as an inhibitor, while its structural isomer, isopetasin, was a potent inhibitor. Furthermore, petasin was shown to reduce the inhibitory effect of isopetasin, indicating a potential antagonistic interaction [1].

Inflammation Allergy Lipid Mediators

Potency Comparison in Airway Smooth Muscle Relaxation: Petasin vs. S-Petasin

The relaxant effects of several petasins on precontracted isolated guinea pig trachea were compared. Non-sulfur-containing petasin was a weak relaxant, whereas its sulfur-containing counterpart, S-petasin, was significantly more potent. S-petasin non-selectively relaxed precontractions induced by various agents with IC50 values ranging from 6-9 μM. In contrast, the relaxant potency of petasin was far weaker, as indicated by the study's conclusion that the sulfur-containing analogs were 'more potent' [1].

Respiratory Asthma Spasmolytic

Superior Mitochondrial Complex I (ETCC1) Inhibition vs. Metformin and Phenformin

Petasin (PT) was identified as a highly potent inhibitor of mitochondrial electron transport chain complex I (ETCC1). In a comparative screening, PT exhibited at least 1700 times higher inhibitory activity than the conventional complex I inhibitors metformin and phenformin [1]. This high potency was associated with broad-spectrum in vitro cytotoxicity against various tumor types and significant in vivo tumor growth inhibition.

Cancer Metabolism Oncology Mitochondrial Biology

Validated Research Applications for Petasin (CAS 26577-85-5)


Investigating Adipocyte Differentiation and Metabolic Regulation

Use Petasin (CAS 26577-85-5) as a selective chemical probe to study the late stages of adipogenesis. The compound's potent and specific activity (IC50 of 0.95 μM) in inhibiting adipocyte differentiation, which is absent in its analogs isopetasin and petasol, makes it an ideal tool for dissecting the roles of PPARγ, C/EBPα, and downstream lipid synthesis factors (ACC1, FAS, SCD1) [1]. This specificity is critical for experiments aimed at validating anti-obesity targets or screening for novel metabolic modulators.

Mechanistic Studies on Migraine Pathophysiology Involving TRP Channels and CGRP

Employ Petasin in ex vivo and in vivo models of migraine to elucidate the functional roles of TRPA1 and TRPV1 channels. Petasin, along with isopetasin, has been shown to reduce the release of CGRP from trigeminal afferents, a key event in migraine, by desensitizing these channels [2]. While petasin is not the most potent in all migraine-related assays, its distinct polypharmacology (also including mitochondrial complex I inhibition) makes it a valuable compound for studying the integration of multiple pathways in migraine prophylaxis, as evidenced by clinical studies of petasin-containing extracts that show a ≥50% reduction in headache days in 60% of patients [3].

Probing Mitochondrial Complex I (ETCC1) in Cancer Metabolism

Utilize Petasin as a highly potent and structurally novel inhibitor of mitochondrial electron transport chain complex I (ETCC1) in oncology research. Its exceptional potency, exceeding that of metformin by >1700-fold [4], enables robust suppression of ETCC1-dependent metabolism at low concentrations. This tool is ideal for investigating metabolic reprogramming in cancer, validating ETCC1 as a target, and studying the downstream effects on aspartate depletion, nucleotide synthesis, and oncoprotein downregulation, all while minimizing off-target effects associated with less potent inhibitors.

A Negative Control for Leukotriene and Spasmolytic Assays

Leverage the unique functional inactivity of Petasin in specific assays as a powerful negative control. In studies of peptido-leukotriene synthesis inhibition, where its isomer isopetasin is active, petasin is inactive [5]. Similarly, in airway smooth muscle relaxation assays, it is a very weak relaxant compared to its sulfur-containing analog, S-petasin [6]. This makes petasin an essential comparator for establishing structure-activity relationships (SAR) and validating that observed effects are due to specific structural features rather than general properties of the sesquiterpene class.

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